molecular formula C8H10N2O6S2 B161321 ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid CAS No. 1922-60-7

({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid

Cat. No.: B161321
CAS No.: 1922-60-7
M. Wt: 294.3 g/mol
InChI Key: WYOUPZPPNNATEL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial in proteomics research, where it helps in identifying and characterizing protein functions and interactions .

Comparison with Similar Compounds

Similar Compounds

  • ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)propionic acid
  • ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)butyric acid
  • ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)valeric acid

Uniqueness

({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid is unique due to its specific structure, which allows it to interact with a wide range of proteins and enzymes. This makes it a valuable tool in proteomics research and other scientific applications .

Properties

IUPAC Name

2-[(4-sulfamoylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6S2/c9-17(13,14)6-1-3-7(4-2-6)18(15,16)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOUPZPPNNATEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427918
Record name ({[4-(aminosulfonyl)phenyl]sulfonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1922-60-7
Record name ({[4-(aminosulfonyl)phenyl]sulfonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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